![molecular formula C20H22N2O4 B14456485 1,3-Bis[(benzyloxy)methyl]dihydropyrimidine-2,4(1H,3H)-dione CAS No. 75500-05-9](/img/structure/B14456485.png)
1,3-Bis[(benzyloxy)methyl]dihydropyrimidine-2,4(1H,3H)-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3-Bis[(benzyloxy)methyl]dihydropyrimidine-2,4(1H,3H)-dione is a heterocyclic compound with a pyrimidine moiety in its structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Bis[(benzyloxy)methyl]dihydropyrimidine-2,4(1H,3H)-dione can be achieved through the Biginelli reaction, a multicomponent reaction involving an aldehyde, a β-ketoester, and urea. This reaction is typically catalyzed by acids, such as Brønsted acidic ionic liquids or supported heteropoly acids, under solvent-free conditions . The reaction conditions are mild, often carried out at room temperature, and the catalysts can be reused without significant loss in yield .
Industrial Production Methods
In industrial settings, the Biginelli reaction is optimized for large-scale production by employing heterogeneous catalysis. This allows for easy recovery of the product and recycling of the catalyst, making the process economically and environmentally favorable .
Análisis De Reacciones Químicas
Types of Reactions
1,3-Bis[(benzyloxy)methyl]dihydropyrimidine-2,4(1H,3H)-dione undergoes various chemical reactions, including:
Oxidation: The benzylic positions can be oxidized using reagents like N-bromosuccinimide (NBS).
Reduction: The compound can be reduced under specific conditions to yield different derivatives.
Substitution: Nucleophilic substitution reactions can occur at the benzylic positions.
Common Reagents and Conditions
Oxidation: NBS is commonly used for benzylic oxidation.
Reduction: Hydrogenation catalysts such as palladium on carbon (Pd/C) can be used.
Substitution: Reagents like sodium hydride (NaH) and alkyl halides are used for nucleophilic substitution.
Major Products
The major products formed from these reactions include various substituted dihydropyrimidinones and their oxidized or reduced derivatives.
Aplicaciones Científicas De Investigación
1,3-Bis[(benzyloxy)methyl]dihydropyrimidine-2,4(1H,3H)-dione has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: It is being studied for its potential use as a calcium channel blocker and antihypertensive agent.
Industry: The compound’s derivatives are used in the development of pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of 1,3-Bis[(benzyloxy)methyl]dihydropyrimidine-2,4(1H,3H)-dione involves its interaction with specific molecular targets and pathways. For instance, as a calcium channel blocker, it inhibits the influx of calcium ions into cells, thereby reducing cellular excitability and contraction . The compound’s anti-inflammatory effects are mediated through the inhibition of pro-inflammatory cytokines and enzymes .
Comparación Con Compuestos Similares
Similar Compounds
3,4-Dihydropyrimidin-2(1H)-one: A simpler analog with similar biological activities.
1,3-Dimethyluracil: Another pyrimidine derivative with distinct pharmacological properties.
Uniqueness
1,3-Bis[(benzyloxy)methyl]dihydropyrimidine-2,4(1H,3H)-dione is unique due to its benzyloxy substituents, which enhance its lipophilicity and potentially improve its bioavailability and pharmacokinetic properties compared to simpler analogs .
Propiedades
Número CAS |
75500-05-9 |
|---|---|
Fórmula molecular |
C20H22N2O4 |
Peso molecular |
354.4 g/mol |
Nombre IUPAC |
1,3-bis(phenylmethoxymethyl)-1,3-diazinane-2,4-dione |
InChI |
InChI=1S/C20H22N2O4/c23-19-11-12-21(15-25-13-17-7-3-1-4-8-17)20(24)22(19)16-26-14-18-9-5-2-6-10-18/h1-10H,11-16H2 |
Clave InChI |
DAZQJFOIWPUTBD-UHFFFAOYSA-N |
SMILES canónico |
C1CN(C(=O)N(C1=O)COCC2=CC=CC=C2)COCC3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


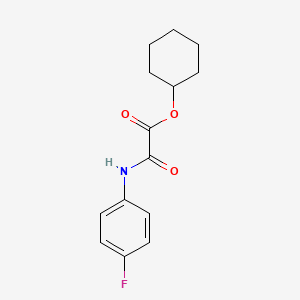
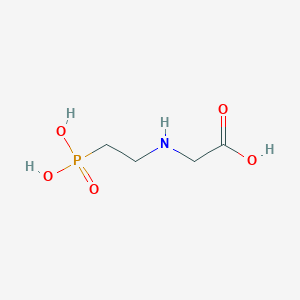
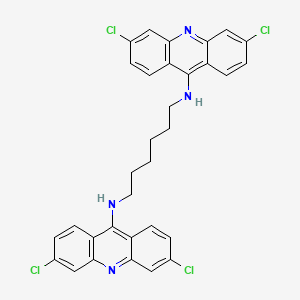
![1,1'-[1,3-Phenylenebis(oxy)]bis(3-ethynylbenzene)](/img/structure/B14456424.png)
![(2a,7b-Dihydro-3H-cyclobuta[b]indol-3-yl)(phenyl)methanone](/img/structure/B14456440.png)
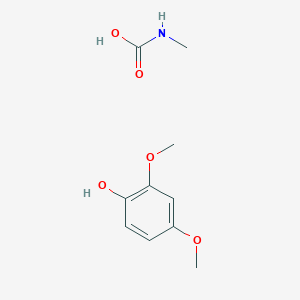
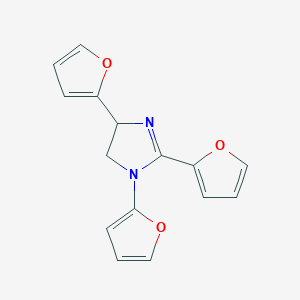
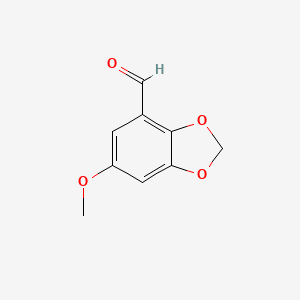

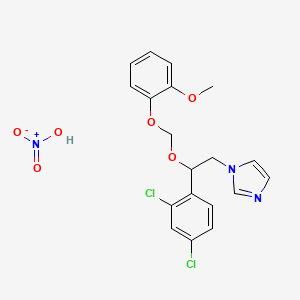
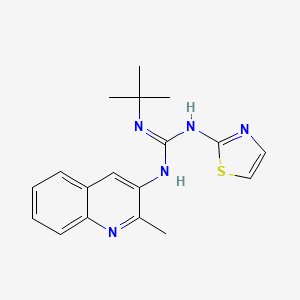
![Methyl 2-[(E)-benzylideneamino]but-2-enoate](/img/structure/B14456498.png)
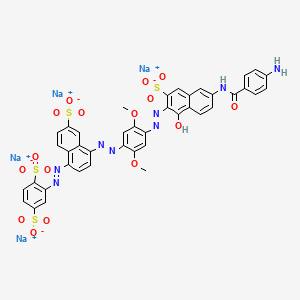
![[2-(Furan-2-yl)ethenylidene]cyanamide](/img/structure/B14456509.png)
